1-(Butane-1-sulfonyl)piperidin-3-amine
Description
1-(Butane-1-sulfonyl)piperidin-3-amine is a piperidine derivative featuring a butane-1-sulfonyl group attached to the nitrogen atom of the piperidine ring and an amine group at the 3-position. The aliphatic butane-1-sulfonyl substituent may confer distinct physicochemical properties, such as enhanced solubility in polar solvents compared to aromatic sulfonyl analogs.
Properties
IUPAC Name |
1-butylsulfonylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-2-3-7-14(12,13)11-6-4-5-9(10)8-11/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOYUFXHDSZJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to Piperidin-3-amine
Several industrial and laboratory methods exist for synthesizing piperidin-3-amine or its derivatives, which serve as the key intermediate:
From D-Glutamic Acid: A multi-step synthesis involving esterification, Boc protection, reduction, cyclization, and deprotection steps can yield (R)-3-amino piperidine hydrochloride with high purity and yield suitable for scale-up. This method is advantageous for its relatively short synthetic route and cost-effectiveness.
Reductive Amination: Piperidine derivatives can be synthesized by reductive amination of ketones with amines using mild reducing agents like triacetoxyborohydride, allowing selective formation of piperidine rings.
Organometallic Cyclization: Advanced methods involve palladium-catalyzed cyclizations or radical rearrangements to construct substituted piperidines, although these are more complex and less direct.
Sulfonylation with Butane-1-sulfonyl Chloride
The key step to obtain 1-(Butane-1-sulfonyl)piperidin-3-amine is the sulfonylation of the piperidin-3-amine intermediate:
Reagents and Conditions: Butane-1-sulfonyl chloride is reacted with the free amine in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), often in the presence of a base like triethylamine to neutralize the generated hydrochloric acid.
Temperature Control: The reaction is typically performed at low to moderate temperatures (5°C to 25°C) to control the reaction rate and minimize side reactions.
Reaction Time: The sulfonylation proceeds over several hours (e.g., 6 to 10 hours) to ensure complete conversion.
Workup: After completion, the reaction mixture is quenched with aqueous base or sodium carbonate solution, extracted with organic solvents, dried, and purified by chromatography or crystallization.
Detailed Reaction Conditions and Optimization
Representative Experimental Procedure
Preparation of Piperidin-3-amine: Synthesize or obtain piperidin-3-amine hydrochloride via the D-glutamic acid route or reductive amination.
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- Dissolve piperidin-3-amine in dry THF under inert atmosphere.
- Cool the solution to 5–10°C.
- Slowly add butane-1-sulfonyl chloride dropwise with stirring.
- Add triethylamine dropwise to maintain basic conditions.
- Stir the reaction mixture at 20–25°C for 6–10 hours.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, quench with saturated sodium carbonate.
- Extract the organic layer, dry over sodium sulfate, filter, and concentrate.
- Purify the crude product by recrystallization or chromatography.
Research Findings and Industrial Relevance
The sulfonylation step is well-established, with high yields and selectivity when carefully controlled.
Protection of amine groups (e.g., Boc or Cbz protection) prior to sulfonylation can improve purity and ease of analysis, especially for complex derivatives.
The synthetic route from D-glutamic acid to piperidin-3-amine hydrochloride is scalable and cost-effective, making it suitable for industrial production.
Analytical methods such as HPLC and NMR are critical for monitoring reaction progress and confirming product identity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(Butane-1-sulfonyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce various substituted piperidine derivatives.
Scientific Research Applications
1-(Butane-1-sulfonyl)piperidin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and enzyme interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Butane-1-sulfonyl)piperidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
Aliphatic vs. Aromatic Sulfonyl Groups :
The butane-1-sulfonyl group in the target compound is expected to enhance water solubility compared to the phenylsulfonyl group in 1-(Phenylsulfonyl)piperidin-4-amine (). Aromatic sulfonyl groups, such as phenylsulfonyl, increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .- Positional Isomerism: The amine group at the 3-position (vs.
Biological Activity
1-(Butane-1-sulfonyl)piperidin-3-amine is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its piperidine structure and sulfonyl group, exhibits a range of pharmacological properties that make it a candidate for further research in drug development.
Chemical Structure and Properties
The chemical formula for this compound is C10H19N2O2S, with a molecular weight of approximately 225.34 g/mol. The presence of the butane sulfonyl group is significant as it influences the compound's solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that piperidine derivatives can act against various bacterial strains. In vitro evaluations demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| This compound | Bacillus subtilis | Strong |
Enzyme Inhibition
The inhibition of enzymes is another crucial aspect of the biological activity of this compound. Research has shown that derivatives containing piperidine moieties can inhibit acetylcholinesterase (AChE) and urease, which are essential targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
In a comparative study, several piperidine derivatives were evaluated for their AChE inhibitory activity, with some showing IC50 values significantly lower than standard inhibitors:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 2.14 ± 0.003 | AChE |
| Compound B | 0.63 ± 0.001 | AChE |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific receptors and enzymes. The sulfonamide group enhances the compound's ability to bind with target proteins, influencing various biochemical pathways.
Interaction with Serum Albumin
Binding studies using bovine serum albumin (BSA) have indicated that this compound interacts effectively with plasma proteins, which is critical for understanding its pharmacokinetics and potential therapeutic applications . The binding affinity can provide insights into the bioavailability and distribution of the drug within biological systems.
Case Studies
Recent studies have synthesized various piperidine derivatives, including those related to this compound, demonstrating their potential in treating bacterial infections and as enzyme inhibitors. For example, a series of sulfonamide derivatives were tested against multiple bacterial strains, showcasing varying degrees of effectiveness .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 1-(butane-1-sulfonyl)piperidin-3-amine with high purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters, including temperature (e.g., 0–5°C for sulfonylation), solvent selection (polar aprotic solvents like DMF or THF), and reaction time (monitored via TLC/HPLC). Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity. Analytical validation using H/C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Q. How can researchers confirm the three-dimensional conformation of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformations. Alternatively, molecular dynamics simulations (e.g., using Gaussian or Schrödinger Suite) predict spatial arrangements of the sulfonyl and piperidine groups, which influence biological activity. Cross-validation with NOESY NMR experiments can detect through-space proton interactions .
Q. Which databases provide reliable physicochemical data for this compound?
- Methodological Answer : PubChem (CID-specific entries) offers validated data on solubility, logP, and spectroscopic profiles. Researchers should cross-reference with Reaxys or SciFinder for synthetic protocols and safety data. Avoid non-peer-reviewed platforms (e.g., BenchChem) due to inconsistent quality .
Advanced Research Questions
Q. How can computational methods optimize the sulfonylation step in synthesizing this compound?
- Methodological Answer : Density functional theory (DFT) calculations predict transition states and energy barriers for sulfonylation reactions. Tools like the Artificial Force Induced Reaction (AFIR) method automate reaction path searches, reducing trial-and-error experimentation. Experimental validation via in situ IR spectroscopy monitors intermediate formation .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Use metabolic profiling (LC-MS/MS) to identify degradation products. Parallel assays comparing plasma-free vs. plasma-containing media clarify protein-binding effects. Adjust dosing regimens using allometric scaling from rodent models .
Q. How do structural modifications to the butane-sulfonyl group affect target binding affinity?
- Methodological Answer : Conduct a Structure-Activity Relationship (SAR) study by synthesizing analogs with varied sulfonyl chain lengths (e.g., propane, pentane). Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking (AutoDock Vina) identifies key interactions with target proteins (e.g., GPCRs or kinases) .
Q. What ethical and regulatory guidelines apply to in vivo testing of this compound?
- Methodological Answer : Adhere to institutional animal care protocols (IACUC) and FDA exploratory IND guidelines. Preclinical toxicity studies (acute/chronic dosing in two species) are mandatory. For human cell line studies, obtain IRB approval and ensure compliance with the Declaration of Helsinki .
Q. How can researchers leverage enzymatic reactions to improve stereoselective synthesis of this compound?
- Methodological Answer : Lipases or transaminases catalyze enantioselective sulfonylation or amine formation under mild conditions. Screen enzyme libraries (e.g., Codexis) for activity in non-aqueous media. Optimize co-solvent systems (e.g., tert-butanol) to enhance enzyme stability and yield .
Key Recommendations for Researchers
- Prioritize peer-reviewed databases (PubChem, Reaxys) over commercial platforms.
- Integrate computational and experimental workflows to accelerate reaction optimization.
- Validate bioactivity data across multiple assay formats to address contradictions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
